3,4,5-TRIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE
Description
3,4,5-TRIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that combines multiple functional groups, including a benzaldehyde moiety, a triazolopyridazine ring, and a hydrazone linkage
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O3/c1-30-15-9-12(10-16(31-2)20(15)32-3)11-24-25-17-7-8-18-26-27-21(29(18)28-17)19-13(22)5-4-6-14(19)23/h4-11H,1-3H3,(H,25,28)/b24-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYKZNMVFHJPHJ-BHGWPJFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=NN3C(=NN=C3C4=C(C=CC=C4Cl)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NN3C(=NN=C3C4=C(C=CC=C4Cl)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps:
Preparation of 3,4,5-Trimethoxybenzaldehyde: This can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.
Synthesis of the Triazolopyridazine Ring: This involves the cyclization of appropriate precursors under specific conditions to form the triazolopyridazine structure.
Formation of the Hydrazone Linkage: The final step involves the condensation of 3,4,5-trimethoxybenzaldehyde with the triazolopyridazine derivative in the presence of a hydrazine reagent.
Industrial Production Methods
On an industrial scale, the synthesis of 3,4,5-Trimethoxybenzaldehyde can be achieved through the methylation of gallic acid or tannic acid, followed by esterification and subsequent hydrazone formation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 3,4,5-Trimethoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted under specific conditions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 3,4,5-Trimethoxybenzoic acid
Reduction: 3,4,5-Trimethoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4,5-TRIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-TRIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine structures but different substituents.
Uniqueness
3,4,5-TRIMETHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
